ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate
Overview
Description
Ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate, also known as ethyl 4-[[(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy]acetate (EOTIPA), is a chemical compound that belongs to the class of imidazolidin-4-one derivatives. It is widely used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis for Anti-inflammatory and Antimicrobial Agents : Ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate is involved in the synthesis of new compounds with potential anti-inflammatory and antimicrobial applications. A series of new 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles were synthesized from ethyl [4-(alkylthio)phenoxy]acetates, showing effectiveness against pathogenic bacterial strains and fungi (Karabasanagouda et al., 2008).
Antimicrobial Activity of Derivatives : Another study focused on the synthesis of 3-{[2,6-bis(4-substituted phenyl)-1-methylpiperidin-4-ylidene]amino}-2-thioxo-imidazolidin-4-one derivatives from a compound similar to ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate. These compounds were found to have antimicrobial activity against various bacterial and fungal organisms (Nasser et al., 2010).
Synthesis for Various Organic Reactions
Catalytic Reactions in Organic Synthesis : In a study, methylrhenium trioxide catalyzed several classes of reactions with compounds like ethyl diazoacetate, hinting at the potential use of similar esters in diverse organic synthesis processes, including carbene transfer and cycloaddition reactions (Zhu & Espenson, 1996).
Synthesis of Thiazolidinone and Oxadiazoline Derivatives : Ethyl (coumarin-4-oxy)acetate, similar in structure to the compound , was used to synthesize thiazolidinone and oxadiazoline derivatives with potential antiviral and antibacterial properties (Elhafez et al., 2003).
Creation of Novel Pyridine Derivatives : A study used diethoxymethyl acetate for cyclizing aminopyridines to oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines, showcasing the potential of similar acetate compounds in the novel synthesis of pyridine derivatives (Katner & Brown, 1990).
properties
IUPAC Name |
ethyl 2-[4-[(Z)-(1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-18-15(20)13(17-16(18)23)9-11-5-7-12(8-6-11)22-10-14(19)21-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,23)/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZMWHXZFYRIE-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)OCC)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)OCC)/NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.